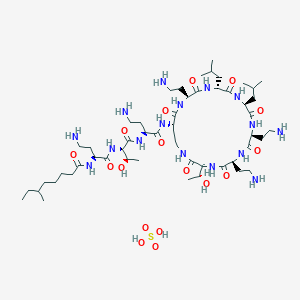

Colistinsulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist wirksam gegen Bakterien wie Pseudomonas aeruginosa, Klebsiella pneumoniae und Acinetobacter . Colistin ist in zwei Formen erhältlich: Colistimethat-Natrium, das in eine Vene, einen Muskel injiziert oder inhaliert werden kann, und Colistinsulfat, das hauptsächlich auf die Haut aufgetragen oder oral eingenommen wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Colistin wird durch Fermentation von Bacillus polymyxa Subspecies colistinus hergestellt . Die Herstellung von this compound umfasst die Vorbehandlung der Fermentationsbrühe, die Vakuumkonzentration, das Erhitzen, die Fällungsabtrennung und die Sprühtrocknung . Bei Colistimethat-Natrium wird Colistin mit Formaldehyd und Natriumbisulfit umgesetzt, was zur Addition einer Sulfomethylgruppe an die primären Amine von Colistin führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Extraktion von Colistin aus der Fermentationsbrühe, gefolgt von Vakuumkonzentration, Erhitzen, Fällungsabtrennung und Sprühtrocknung . Die Gesamtausbeute an this compound erreicht 75-85 Prozent .

Wirkmechanismus

Target of Action

Belcomycin, also known as Colistin Sulfate, is an antibiotic that primarily targets bacterial cells. Its main target is the bacterial cell membrane . The compound binds to the lipid A component of lipopolysaccharides (LPS) present in the outer membrane of Gram-negative bacteria .

Mode of Action

Belcomycin interacts with its targets by binding to the bacterial cell membrane, leading to changes in the membrane’s permeability . This interaction disrupts the integrity of the bacterial cell membrane, causing leakage of intracellular contents, which eventually leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Belcomycin is the synthesis of bacterial cell membranes. By binding to the lipid A component of LPS, Belcomycin interferes with the normal function of the bacterial cell membrane . This disruption affects downstream processes dependent on membrane integrity, including nutrient uptake and waste removal.

Pharmacokinetics

The pharmacokinetic properties of Belcomycin include absorption, distribution, metabolism, and excretion (ADME). Following administration, Belcomycin is absorbed and distributed throughout the body. It has a bioavailability of 100% and 70% following intramuscular and subcutaneous administrations, respectively . The elimination half-life of Belcomycin is approximately two hours , and it is primarily excreted by the kidneys .

Result of Action

The molecular and cellular effects of Belcomycin’s action primarily involve the disruption of bacterial cell membrane integrity. This disruption leads to leakage of intracellular contents, cell lysis, and ultimately, bacterial cell death . On a broader scale, this results in the reduction of bacterial populations, aiding in the resolution of bacterial infections.

Action Environment

The action, efficacy, and stability of Belcomycin can be influenced by various environmental factors. For instance, the presence of divalent cations (such as Mg2+ and Ca2+) can decrease the binding affinity of Belcomycin to LPS, potentially reducing its efficacy . Additionally, the pH of the environment can affect the stability of Belcomycin, with acidic conditions promoting degradation . Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of Belcomycin.

Wissenschaftliche Forschungsanwendungen

Colistin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird als letztes Mittel zur Behandlung von multiresistenten gramnegativen Infektionen eingesetzt.

Industrie: Wird in der Veterinärmedizin zur Kontrolle von Darminfektionen bei Tieren eingesetzt.

5. Wirkmechanismus

Colistin ist ein oberflächenaktives Mittel, das in die bakterielle Zellmembran eindringt und diese zerstört . Es ist polykationisch und hat sowohl hydrophobe als auch lipophile Anteile, die es ermöglichen, mit der bakteriellen Zytoplasmamembran zu interagieren und ihre Permeabilität zu verändern . Dieser Effekt ist bakterizid und führt zum Zelltod . Colistin zielt auf die Lipid-A-Komponente des Lipopolysaccharids ab, das auf der äußeren Bakterienmembran und der Zytoplasmamembran vorhanden ist, was zu einer Membranstörung und einem osmotischen Ungleichgewicht führt .

Ähnliche Verbindungen:

Polymyxin B: Chemisch ähnlich zu Colistin und hat vergleichbare Wirkmechanismen, Resistenzmuster und Aktivitätsspektren.

Polymyxin A, C und D: Weitere Mitglieder der Polymyxingruppe, die aber in der klinischen Praxis nicht häufig eingesetzt werden.

Einzigartigkeit von Colistin: Colistin ist einzigartig in seiner Wirksamkeit gegen multiresistente gramnegative Bakterien und seiner Verwendung als Antibiotikum der letzten Instanz . Im Gegensatz zu anderen Polymyxinen ist Colistin sowohl in Form von Colistimethat-Natrium als auch von Colistinsulfat erhältlich, was eine Vielseitigkeit bei den Verabreichungswegen bietet .

Biochemische Analyse

Biochemical Properties

Belcomycin selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . The main structural group common to all bleomycins is called bleomycinic acid .

Cellular Effects

Belcomycin has been shown to have antitumor activity, selectively inhibiting the synthesis of DNA . It causes DNA strand scission through the formation of an intermediate metal complex requiring a metal ion cofactor such as copper or iron . This action results in inhibition of DNA synthesis, and to a lesser degree, in inhibition of RNA and protein synthesis .

Molecular Mechanism

The DNA-cleaving actions of Belcomycin are dependent on oxygen and metal ions . It binds to DNA leading to single- and double-strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Belcomycin have been observed to change over time. For instance, in a study on bleomycin-induced pulmonary fibrosis in rats, it was found that the elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .

Dosage Effects in Animal Models

In animal models, the effects of Belcomycin vary with different dosages. For instance, in a study on bleomycin-induced pulmonary fibrosis in mice, it was found that the lung exposure to Belcomycin was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Belcomycin .

Metabolic Pathways

Belcomycin is involved in various metabolic pathways. It is a nonribosomal peptide that is a hybrid peptide-polyketide natural product. The peptide/polyketide/peptide backbone of the bleomycin aglycon is assembled by the bleomycin megasynthetase, which is made of both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules .

Transport and Distribution

Belcomycin is transported and distributed within cells and tissues. It is slowly absorbed by oral administration and has low bioavailability and a slow clearance rate . The elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .

Subcellular Localization

The subcellular localization of Belcomycin and its effects on activity or function are not well known. In a study on bleomycin-induced pulmonary fibrosis, intense signals of Smad3-positive and pSmad2-positive, which are key molecules involved in mediating transforming growth factor (TGF)-β signaling from the cell membrane to the nucleus, were observed to be localized to the nuclei of the infiltrating macrophages and to type II epithelial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Colistin is produced through the fermentation of Bacillus polymyxa subspecies colistinus . The preparation of colistin sulfate involves fermentation liquor pretreatment, reduced-pressure concentration, heating, precipitation separation, and spray drying . For colistimethate sodium, colistin is reacted with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin .

Industrial Production Methods: Industrial production of colistin sulfate involves extracting colistin from fermentation liquor, followed by reduced-pressure concentration, heating, precipitation separation, and spray drying . The total yield of colistin sulfate reaches 75-85 percent .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Colistin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Colistin kann mit starken Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können mit Reagenzien wie Formaldehyd und Natriumbisulfit auftreten.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von Colistin.

Reduktion: Reduzierte Formen von Colistin.

Substitution: Colistimethat-Natrium, das ein Prodrug von Colistin ist.

Vergleich Mit ähnlichen Verbindungen

Polymyxin B: Chemically similar to colistin and has comparable mechanisms of action, resistance patterns, and spectra of activity.

Polymyxin A, C, and D: Other members of the polymyxin group, but not commonly used in clinical practice.

Uniqueness of Colistin: Colistin is unique in its effectiveness against multidrug-resistant Gram-negative bacteria and its use as a last-resort antibiotic . Unlike other polymyxins, colistin is available in both colistimethate sodium and colistin sulfate forms, providing versatility in administration routes .

Eigenschaften

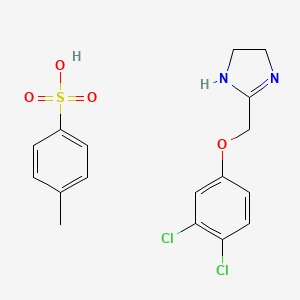

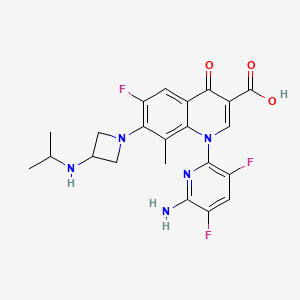

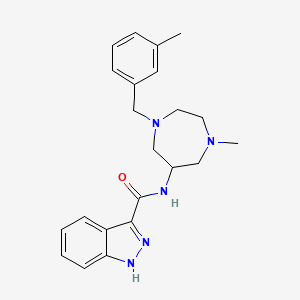

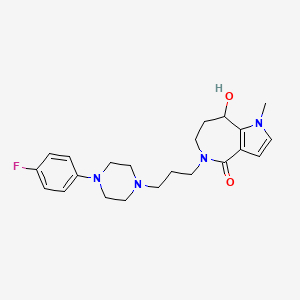

CAS-Nummer |

1264-72-8 |

|---|---|

Molekularformel |

C52H98N16O13 |

Molekulargewicht |

1155.4 g/mol |

IUPAC-Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |

InChI |

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |

InChI-Schlüssel |

YKQOSKADJPQZHB-QNPLFGSASA-N |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Isomerische SMILES |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

Kanonische SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

melting_point |

200-220 °C 200 - 220 °C |

Key on ui other cas no. |

1264-72-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic |

Löslichkeit |

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |

Herkunft des Produkts |

United States |

Q1: How does Colistin sulfate salt exert its antibacterial effect?

A1: Colistin sulfate salt primarily targets Gram-negative bacteria. It interacts with the lipopolysaccharide (LPS) component of the bacterial outer membrane. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: Does Colistin sulfate salt affect other molecular chaperones like DnaK (prokaryotic Hsp70) or small Hsps?

A2: No, Colistin sulfate salt specifically inhibits the chaperone function of the N-terminal domain of HtpG and doesn't impact the function of other molecular chaperones like DnaK or small Hsps. []

Q3: What structural changes in HtpG are induced by Colistin sulfate salt?

A3: Colistin sulfate salt binding increases the surface hydrophobicity of HtpG's N-terminal domain. This change induces the oligomerization of both HtpG and its N-terminal domain, ultimately contributing to the inhibition of its chaperone function. []

Q4: How does the activity of Colistin sulfate salt against L-forms of bacteria compare to its activity against the bacterial form?

A4: While Colistin sulfate salt is effective against both L-forms and bacterial forms of certain species, it generally shows greater activity against the bacterial form. This difference is attributed to the L-forms lacking the typical triple-layered cell wall structure present in the bacterial form, which is a key target of Colistin sulfate salt. []

Q5: What effect does systemic infection caused by Pseudomonas aeruginosa have on the brain uptake of Colistin sulfate salt in mice?

A5: Despite a significant increase in plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) during Pseudomonas aeruginosa infection, the brain uptake of Colistin sulfate salt remains similar in infected and non-infected mice. This suggests that systemic bacteremia induced by this pathogen does not significantly alter the blood-brain barrier integrity or enhance Colistin sulfate salt penetration into the brain. []

Q6: How does the administration of Salmonella enterica lipopolysaccharide (LPS) compare to Pseudomonas aeruginosa infection in terms of blood-brain barrier (BBB) disruption and Colistin sulfate salt brain uptake in mice?

A6: While both LPS and Pseudomonas aeruginosa infection trigger inflammatory responses, LPS administration induces a 4-fold increase in Colistin sulfate salt brain uptake and a significant increase in BBB permeability compared to bacterial infection. Interestingly, plasma cytokine levels are lower with LPS treatment, suggesting that BBB disruption and Colistin sulfate salt brain penetration may not solely depend on the magnitude of systemic inflammation. []

Q7: What is the molecular formula and weight of Colistin sulfate salt?

A7: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of Colistin sulfate salt. For precise information, refer to the drug information sheet or chemical databases like PubChem or ChemSpider.

Q8: How stable is Colistin sulfate salt under various conditions?

A8: The provided abstracts do not offer detailed information about the stability of Colistin sulfate salt under specific conditions. For detailed stability data, consult the drug information sheet or relevant pharmaceutical literature.

Q9: What is the significance of Colistin sulfate salt in treating infections caused by Carbapenem-Resistant Organisms (CROs)?

A9: Colistin sulfate salt has re-emerged as a last-resort treatment option for infections caused by CROs, which are resistant to many other antibiotics. This is because it retains activity against many CROs, providing a valuable treatment avenue. []

Q10: Does the use of Colistin sulfate salt in livestock pose a risk for the emergence of antimicrobial-resistant bacteria?

A10: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment on antimicrobial-resistant bacteria arising from Colistin sulfate salt use in livestock. They concluded that the risk of selecting drug-resistant Escherichia coli and Salmonella enterica subspecies enterica due to Colistin sulfate salt use in cattle and pigs is low unless there is an increase in its usage. []

Q11: Are there any documented cases of resistance to Colistin sulfate salt?

A11: Yes, the emergence of Colistin-resistant bacteria, particularly Acinetobacter baumannii strains, poses a significant clinical challenge. This resistance highlights the need for alternative treatment strategies and emphasizes the importance of antimicrobial stewardship. []

Q12: What is the potential of cecropin A-melittin (CA-M) hybrid peptides as an alternative to Colistin sulfate salt in treating infections caused by colistin-resistant Acinetobacter baumannii?

A12: Research indicates that CA-M hybrid peptides show promising activity against colistin-resistant Acinetobacter baumannii strains. These peptides exhibit different lethal mechanisms compared to Colistin sulfate salt and demonstrate improved performance in permeabilizing both the outer and inner membranes of resistant strains, suggesting their potential as alternative therapeutic agents. []

Q13: How does the administration of Colistin sulfate salt affect the gut microbiome of piglets, and are there any implications for antibiotic resistance?

A13: Metagenomic analysis of piglet gut microbiomes revealed that Colistin sulfate salt treatment increased overall microbial diversity but also led to the upregulation of several antibiotic resistance genes, including tsnr, ant6ia, tetq, oleb, norm, ant3ia, and mexh. This finding emphasizes the potential for Colistin sulfate salt to contribute to the spread of antibiotic resistance genes within the gut microbiome. []

Q14: Does the use of Colistin sulfate salt for treating post-weaning diarrhea (PWD) in piglets lead to the development of resistance in E. coli?

A14: Research shows that while an oral regimen of Colistin sulfate salt effectively reduced fecal E. coli in a PWD piglet model, it also exerted significant selection pressure on the E. coli population, leading to increased resistance to Colistin sulfate salt. []

Q15: What are the potential toxicological effects of Colistin sulfate salt?

A15: While the abstracts don't go into detailed toxicity profiles, they mention that Coly-Mycin S exhibits toxicity, making it unsuitable for intramuscular administration. [] More research is needed to fully understand its toxicological impact.

Q16: Are there any known alternatives to Colistin sulfate salt for treating bacterial infections?

A16: Yes, depending on the specific pathogen and clinical context, several alternative antibiotics might be considered, including:

Q17: Is there any research on using natural substances like cinnamon or ginger as potential alternatives to Colistin sulfate salt in broiler chicks?

A17: Research has explored the effects of cinnamon (Cinnamomum verum) and ginger (Zingiber officinale) as feed additives in broiler chicks and compared their impact on serum lipid profiles to that of a commercial antibiotic growth promoter (Doxystin). The study found that both spices significantly reduced total cholesterol and LDL-C levels, demonstrating their potential as natural hypocholesterolemic agents. While this research doesn't directly assess their antimicrobial efficacy, it suggests that natural substances could be promising alternatives to antibiotics in animal feed. []

Q18: What are the potential benefits of using rumen microbial preparations as an alternative to Colistin sulfate salt in broiler diets?

A18: Research on supplementing broiler diets with sheep rumen microbial preparations revealed potential benefits such as increased average daily weight gain and improved feed conversion ratio. These findings suggest that rumen microbial preparations could be a viable alternative to in-feed antibiotics like Colistin sulfate salt in broiler production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.